molecular formula C7H14O2S B8295344 2-[(Tetrahydropyran-2-yl)thio]ethanol

2-[(Tetrahydropyran-2-yl)thio]ethanol

Cat. No.: B8295344
M. Wt: 162.25 g/mol
InChI Key: XMLWTBLHRQEJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Tetrahydropyran-2-yl)thio]ethanol (C₇H₁₄O₂S) is a sulfur-containing derivative of ethanol, where the hydroxyl group is replaced by a thioether linkage to a tetrahydropyran (THP) ring. The THP moiety is a six-membered oxygen heterocycle, and the sulfur atom bridges the ethanol group to the 2-position of the ring. This compound’s unique structure confers distinct physicochemical properties, such as moderate polarity, stability under acidic conditions, and reactivity toward oxidation.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-(oxan-2-ylsulfanyl)ethanol

InChI

InChI=1S/C7H14O2S/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2

InChI Key

XMLWTBLHRQEJCD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)SCCO

Origin of Product

United States

Comparison with Similar Compounds

The structural analogs of 2-[(Tetrahydropyran-2-yl)thio]ethanol include oxygen-linked ethers, positional isomers, and amino-substituted derivatives. Key differences arise from functional group substitutions, ring position, and molecular geometry.

Functional Group Variations

Thioether vs. Ether Analogs

The oxygen-linked analog, 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol (CAS 2162-31-4), replaces the sulfur atom with oxygen. This substitution significantly alters properties:

  • Molar Mass : The thioether compound (162.24 g/mol) has a higher molar mass than its ether counterpart (146.18 g/mol) due to sulfur’s greater atomic weight .
  • Reactivity : Thioethers are more nucleophilic and prone to oxidation (e.g., forming sulfoxides), whereas ethers are generally inert under similar conditions.
  • Stability : THP ethers are acid-labile protecting groups, while thioethers resist acidic hydrolysis, making them suitable for different synthetic strategies .
Amino-Substituted Derivatives

Compounds like 2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol (CAS 786684-00-2) feature an amino (-NH-) linkage.

Positional Isomerism

The position of the substituent on the THP ring influences steric and electronic effects:

  • 2-Position (Target Compound) : Adjacent to the oxygen atom in the THP ring, creating a sterically hindered environment.
  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 14774-37-9): The 4-position offers a linear spatial arrangement, possibly enhancing crystallinity or solubility .

Physicochemical Properties

Compound Name CAS Number Molar Mass (g/mol) Density (g/mL) Functional Group Position on THP Key Reactivity Notes
This compound Not Available 162.24 ~1.12 (est.) Thioether (S) 2 Oxidizes to sulfoxides; acid-stable
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol 2162-31-4 146.18 1.077 Ether (O) 2 Acid-labile; inert to oxidation
2-(Tetrahydro-2H-pyran-3-yl)ethanol 1050493-77-0 130.18 N/A Alcohol (direct) 3 Higher solubility in nonpolar solvents
2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol 786684-00-2 145.20 N/A Amino (NH) 4 Forms hydrogen bonds; basic pH sensitivity

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